molecular formula C6H5N5 B1196620 3-(2H-tetrazol-5-yl)pyridine CAS No. 3250-74-6

3-(2H-tetrazol-5-yl)pyridine

Cat. No. B1196620
CAS RN: 3250-74-6
M. Wt: 147.14 g/mol
InChI Key: SECHDFHDDVELCV-UHFFFAOYSA-N
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Patent
US08383932B2

Procedure details

30 g (288 mmol) of 3-pyridinecarbonitrile, 28.1 g (432 mmol) of sodium azide (NaN3), and 23.1 g (432 mmol) of ammonium chloride were dissolved in 200 mL of DMF. The solution was reacted at 100° C. for 24 hours. Then, water was added to the acquired reactant. The resulting product was neutralized with hydrochloric acid and then filtered, obtaining 19.6 g (Y=46%) of a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[CH:2]=1.[N-:9]=[N+:10]=[N-:11].[Na+].[Cl-].[NH4+].Cl>CN(C=O)C.O>[N:8]1[NH:9][N:10]=[N:11][C:7]=1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1=CC(=CC=C1)C#N
Name
Quantity
28.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
23.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was reacted at 100° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
obtaining 19.6 g (Y=46%) of a white solid

Outcomes

Product
Name
Type
Smiles
N=1NN=NC1C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.